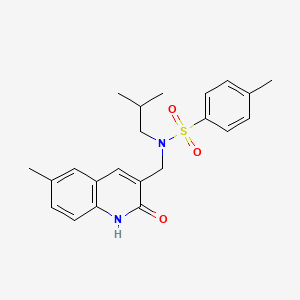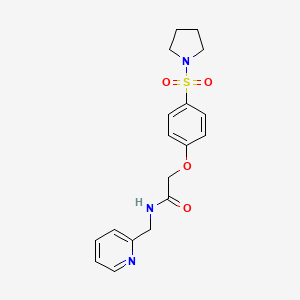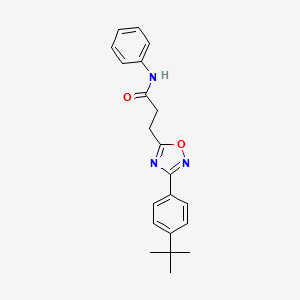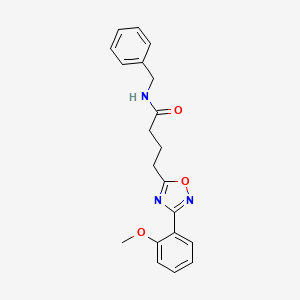
N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as BMOB, is a chemical compound that has gained significant attention in the field of scientific research. BMOB is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. BMOB has been studied extensively for its potential use in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme that plays a role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research is its diverse biological activities, which make it a promising candidate for the development of new drugs and therapies. However, one of the main limitations of using N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the scientific research on N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to further explore its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential side effects.
Synthesemethoden
The synthesis of N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step reaction process that includes the condensation of 2-methoxybenzohydrazide with butyric anhydride, followed by the reaction of the resulting intermediate with benzyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential use in the development of new drugs and therapies. It has shown promising results in various scientific research studies, including its use as an anticancer agent, antifungal agent, and antibacterial agent. N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-benzyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-11-6-5-10-16(17)20-22-19(26-23-20)13-7-12-18(24)21-14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLNWFYXJNMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)
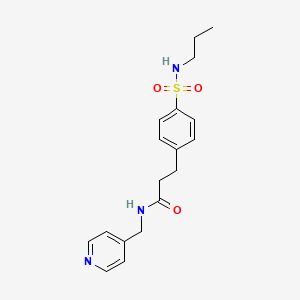



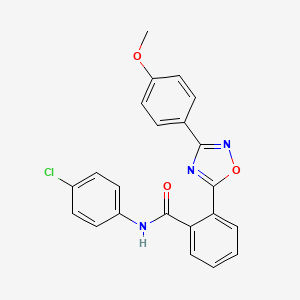
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
